molecular formula C8H14OSSi B12549370 Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane CAS No. 160284-56-0

Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane

Cat. No.: B12549370
CAS No.: 160284-56-0
M. Wt: 186.35 g/mol
InChI Key: ODSZRUXFDOGDDR-UHFFFAOYSA-N
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Description

Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is a chemical compound that features a silane group bonded to a furan ring through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane typically involves the reaction of 5-methylfuran-2-thiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

5-methylfuran-2-thiol+trimethylchlorosilaneThis compound+HCl\text{5-methylfuran-2-thiol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 5-methylfuran-2-thiol+trimethylchlorosilane→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The sulfanyl linkage provides a site for oxidation or substitution reactions, enabling the formation of a variety of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in having a trimethylsilyl group but lacks the furan ring and sulfanyl linkage.

    5-Methylfuran-2-thiol: Contains the furan ring and sulfanyl group but lacks the trimethylsilyl group.

Uniqueness

Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is unique due to the combination of the trimethylsilyl group, furan ring, and sulfanyl linkage

Properties

CAS No.

160284-56-0

Molecular Formula

C8H14OSSi

Molecular Weight

186.35 g/mol

IUPAC Name

trimethyl-(5-methylfuran-2-yl)sulfanylsilane

InChI

InChI=1S/C8H14OSSi/c1-7-5-6-8(9-7)10-11(2,3)4/h5-6H,1-4H3

InChI Key

ODSZRUXFDOGDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)S[Si](C)(C)C

Origin of Product

United States

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